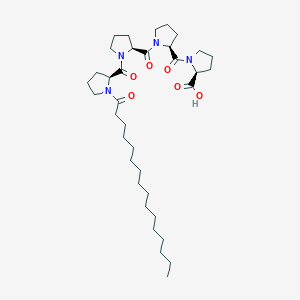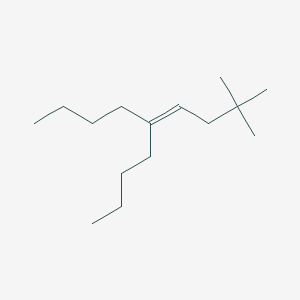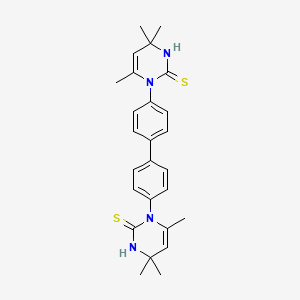
(1E)-1-(Methylimino)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(Methylimino)propan-2-one: is an organic compound with the molecular formula C4H7NO It is a derivative of acetone, where one of the hydrogen atoms on the carbonyl carbon is replaced by a methylimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Methylimino)propan-2-one can be achieved through several methods:
-
Condensation Reaction: : One common method involves the condensation of acetone with methylamine. This reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction can be represented as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{C(NHCH}_3)\text{CH}_2\text{OH} ] The intermediate product is then dehydrated to form this compound.
-
Reductive Amination: : Another method involves the reductive amination of acetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale condensation reactions using continuous flow reactors. The use of catalysts such as sulfuric acid or hydrochloric acid is common to enhance the reaction rate and yield. The reaction mixture is then subjected to distillation to purify the final product.
化学反応の分析
Types of Reactions
(1E)-1-(Methylimino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylimino group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(1E)-1-(Methylimino)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (1E)-1-(Methylimino)propan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
Acetone: The parent compound of (1E)-1-(Methylimino)propan-2-one.
Methylamine: A precursor in the synthesis of this compound.
(E)-1-(Methylimino)butan-2-one: A homologous compound with a similar structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
64821-57-4 |
|---|---|
分子式 |
C4H7NO |
分子量 |
85.10 g/mol |
IUPAC名 |
1-methyliminopropan-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)3-5-2/h3H,1-2H3 |
InChIキー |
SPZUUELXBLTYDD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


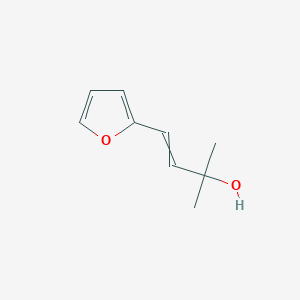
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


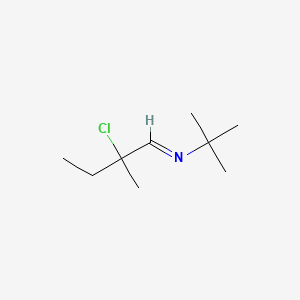
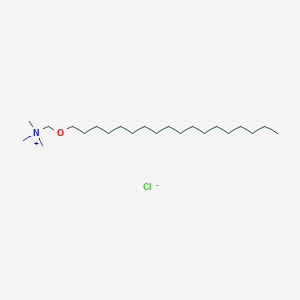
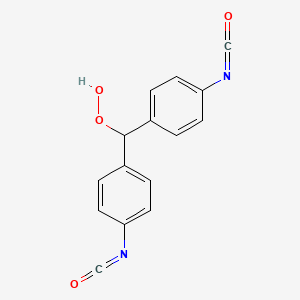

![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
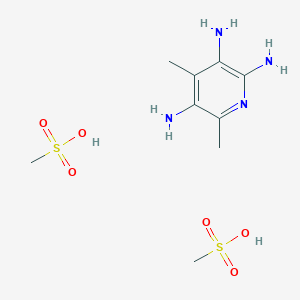
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
